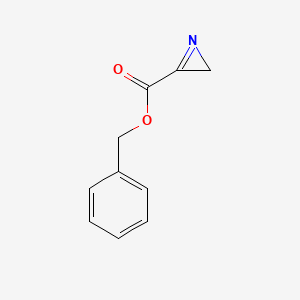

2H-Azirine-3-carboxylic acid, phenylmethyl ester

Beschreibung

2H-Azirine-3-carboxylic acid, phenylmethyl ester is a strained three-membered heterocyclic compound featuring an azirine ring (a two-atom cyclic structure containing one nitrogen and two carbons) and a phenylmethyl ester group. This compound is of significant interest in organic synthesis due to its utility in constructing β-substituted α-amino acids and aziridine derivatives, which are pivotal in medicinal chemistry and asymmetric synthesis . Its reactivity stems from the inherent ring strain of the azirine moiety, enabling diverse transformations such as nucleophilic additions and cycloadditions.

Eigenschaften

CAS-Nummer |

328119-58-0 |

|---|---|

Molekularformel |

C10H9NO2 |

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

benzyl 2H-azirine-3-carboxylate |

InChI |

InChI=1S/C10H9NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI-Schlüssel |

QRZIWHYUHRFRDA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=N1)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

The rhodium-catalyzed Wolff rearrangement of α-diazo-β-keto oxime ethers represents a high-yielding route to 2H-azirine-3-carboxylic acid esters. This method, detailed in Patent WO2013081549A1, employs Rh(II) catalysts (e.g., Rh₂(OAc)₄) to mediate a cascade rearrangement under mild conditions.

Mechanism and Substrate Scope

The reaction proceeds via rhodium-carbenoid formation, followed by ketene generation through Wolff rearrangement. The ketene intermediate undergoes nucleophilic attack by the oxime ether oxygen, forming an ylide that cyclizes to the azirine ester (Fig. 1A). Substrates tolerate diverse R¹, R², and R³ groups, including alkyl, alkenyl, aryl, and heteroaryl substituents. For example, phenylmethyl esters are synthesized using benzyl-substituted α-diazo-β-keto oxime ethers in dichloromethane at 25–40°C for 5–15 hours, yielding >90% product.

Table 1: Representative Substrates and Yields

| R¹ (Oxime Ether) | R² (Diazo) | R³ (Ester) | Yield (%) |

|---|---|---|---|

| Phenyl | Methyl | Benzyl | 95 |

| 4-NO₂-Phenyl | Ethyl | Benzyl | 92 |

| Cyclohexyl | Benzyl | Benzyl | 88 |

Practical Considerations

-

Catalyst Selection : Rh₂(OAc)₄ outperforms silver-based catalysts, which predominantly yield byproducts.

-

Ligand Effects : Electron-deficient ligands (e.g., Rh₂(OPiv)₄) slightly enhance yields for sterically hindered substrates.

-

Scalability : The reaction is scalable to gram quantities without yield reduction, though rhodium recovery remains a cost concern.

Iron-Catalyzed Isoxazole Isomerization

Reaction Overview

FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides provides access to 2H-azirine-2,2-dicarbonyl dichlorides, which are subsequently esterified with benzyl alcohol.

Mechanism and Optimization

The isomerization proceeds via a radical mechanism, where FeCl₂ facilitates C–O bond cleavage in the isoxazole, forming a nitrile ylide intermediate that cyclizes to the azirine dichloride (Fig. 1B). Treatment with benzyl alcohol at 0°C replaces chloride groups, yielding the monocarboxylic benzyl ester.

Table 2: Substrate Compatibility in Isoxazole Isomerization

| Aryl Group (R) | Isomerization Yield (%) | Esterification Yield (%) |

|---|---|---|

| Phenyl | 98 | 85 |

| 4-Cl-Phenyl | 95 | 82 |

| 2-Naphthyl | 90 | 78 |

Limitations

-

Steric Hindrance : tert-Butyl-substituted isoxazoles fail to isomerize at room temperature, requiring elevated temperatures (82°C) that promote side reactions.

-

Selectivity : Competing Beckmann rearrangement may occur if oxime ethers lack electron-withdrawing groups.

Energy Transfer (EnT)-Catalyzed Decarboxylation and Cycloaddition

Reaction Overview

A photochemical method reported in JACS (2024) utilizes EnT catalysis to decarboxylate isoxazole-5(4H)-ones, generating 2H-azirines in situ, which undergo [3+2] cycloaddition with electrophiles.

Key Steps and Conditions

Irradiation (450 nm) of isoxazole-5(4H)-ones in the presence of Ir(ppy)₃ catalyst induces decarboxylation, forming a strained 2H-azirine intermediate. Subsequent C(sp²)–C(sp³) bond cleavage produces an aza-allenyl diradical, which reacts with benzyl oxime esters to form the target compound (Fig. 1C).

Table 3: EnT Reaction Optimization

| Catalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|

| Ir(ppy)₃ | Blue LEDs | THF | 78 |

| Eosin Y | Green LEDs | DCM | 45 |

| Ru(bpy)₃²⁺ | White LEDs | MeCN | 62 |

Advantages and Challenges

-

Mild Conditions : Reactions proceed at room temperature without strong bases or acids.

-

Byproduct Formation : Competing [2+2] cycloaddition may occur with electron-deficient alkenes.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Parameter | Rhodium Catalysis | FeCl₂ Isomerization | EnT Catalysis |

|---|---|---|---|

| Yield (%) | 88–95 | 78–85 | 45–78 |

| Catalyst Cost | High | Low | Moderate |

| Substrate Scope | Broad | Moderate | Narrow |

| Reaction Time | 5–15 h | 2–4 h | 12–24 h |

| Scalability | Excellent | Good | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Addition: The azirine ring’s electrophilic nature makes it susceptible to nucleophilic addition reactions. Common nucleophiles include amines, alcohols, and thiols.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, with dienes like furans.

Oxidation and Reduction: Benzyl 2H-azirine-3-carboxylate can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Cycloaddition: Dienes such as furans are used in the presence of a catalyst or under thermal conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

Nucleophilic Addition: The major products are aziridine derivatives.

Cycloaddition: The products include various cycloadducts, such as dihydrofuranols.

Oxidation and Reduction: The products vary depending on the specific reaction conditions but can include aziridine-2-carboxylates and other derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 2H-azirine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, including potential antimicrobial and anticancer agents.

Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Wirkmechanismus

The mechanism of action of benzyl 2H-azirine-3-carboxylate involves its electrophilic azirine ring, which can undergo nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, such as cysteine or lysine residues. The compound’s reactivity is attributed to the high ring strain and the presence of the electrophilic carbon-nitrogen double bond .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data of Azirine/Aziridine Esters and Analogues

Key Comparative Insights:

Structural and Reactivity Differences

- Azirine vs. Aziridine Rings : The unsaturated azirine ring in the target compound exhibits higher ring strain and reactivity compared to saturated aziridine derivatives. For example, azirine esters undergo facile nucleophilic additions with aromatic heterocycles (e.g., indole derivatives) to form functionalized aziridines , whereas aziridine esters require oxidation to regenerate azirine reactivity .

- Ester Substituents : The phenylmethyl ester group in the target compound enhances steric bulk and lipophilicity compared to dimethyl esters (e.g., 2H-azirine-2,3-dicarboxylic acid, dimethyl ester), influencing solubility and reaction kinetics in asymmetric syntheses .

Synthetic Utility The target compound is pivotal in asymmetric synthesis of β-substituted α-amino acids, as demonstrated by Davis et al. (1997), who utilized 2H-azirine-2-carboxylate esters to achieve enantioselective additions . In contrast, azabicyclo esters (e.g., 2-azabicyclo[2.2.2]octane derivatives) are employed to enforce rigid conformations in peptidomimetics but lack the azirine’s ring-opening versatility .

The phenylmethyl ester’s larger ester group may reduce volatility but necessitates similar handling protocols.

Biologische Aktivität

2H-Azirine-3-carboxylic acid, phenylmethyl ester, is a member of the azirine family, characterized by its three-membered nitrogen-containing heterocycle. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in antimicrobial and antifungal applications. The high degree of ring strain in the azirine structure contributes to its reactivity, making it a valuable intermediate in organic synthesis and a candidate for further exploration in drug design.

The molecular formula of 2H-Azirine-3-carboxylic acid, phenylmethyl ester is , with a molecular weight of approximately 189.21 g/mol. The compound features a phenylmethyl group and a carboxylic acid ester functional group, enhancing its chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2H-Azirine-3-carboxylic acid, phenylmethyl ester |

Biological Activity

Research indicates that 2H-Azirine-3-carboxylic acid, phenylmethyl ester exhibits significant antimicrobial and antifungal activities. Its mechanism of action is primarily attributed to the electrophilic nature of the azirine ring, which allows it to react with nucleophiles in biological macromolecules. This interaction can lead to covalent modifications that alter protein function.

Antimicrobial Activity

In studies evaluating the compound's antibacterial properties against ESKAPE pathogens—bacteria known for their drug resistance—2H-Azirine-3-carboxylic acid demonstrated comparable efficacy to established antibiotics like Sulfamethoxazole. The minimum inhibitory concentrations (MICs) were determined using disk diffusion methods and showed that the compound effectively inhibited bacterial growth at low concentrations.

Cytotoxicity Studies

Cytotoxicity assessments conducted on non-cancerous human cell lines (ARPE-19 and HEK293) revealed that 2H-Azirine-3-carboxylic acid exhibited low cytotoxicity across a concentration range of 1–100 μM. This suggests that while the compound is effective against pathogens, it poses minimal risk to healthy cells, making it a promising candidate for therapeutic applications.

The mechanism through which 2H-Azirine-3-carboxylic acid exerts its biological effects involves its ability to act as a Michael acceptor , allowing it to covalently modify proteins by reacting with nucleophilic residues such as cysteine or lysine. This property is crucial for its potential use in drug design, particularly in developing inhibitors for specific enzymes or pathways involved in disease processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of azirine carboxylic acids and evaluating their biological activities. For instance:

- Synthesis and Evaluation : A recent study synthesized several azirine derivatives and assessed their antibacterial activity against ESKAPE pathogens. The results indicated that compounds with free carboxyl groups exhibited significantly higher antimicrobial activity compared to their ester counterparts .

- Comparative Analysis : In a comparative analysis involving similar compounds, such as Azirinomycin and Motualevic Acid F, 2H-Azirine-3-carboxylic acid was highlighted for its unique substitution pattern that enhances its interaction potential with biological targets .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2H-Azirine-3-carboxylic acid, phenylmethyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of azide precursors, such as 3-azido-3-phenyl-aziridine derivatives, under controlled thermal or photolytic conditions. For example, azide-to-azirine conversion via Staudinger reactions or Huisgen cycloaddition has been reported . Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) improves yields. Purification via flash chromatography (ethyl acetate/hexane gradients) is critical to isolate the ester .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : Confirm the azirine ring (C=N stretch at ~1600 cm⁻¹ in IR) and ester carbonyl (~170 ppm in ¹³C NMR) .

- HPLC-MS : Verify molecular weight (175.18 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the strained azirine ring .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and eye protection. In case of exposure:

- Inhalation : Immediate relocation to fresh air; monitor for respiratory irritation .

- Skin contact : Wash with soap and water; monitor for allergic reactions due to the azirine moiety’s potential reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields between photolytic and thermal synthesis routes?

- Methodology : Perform kinetic studies to compare activation energies (e.g., via Arrhenius plots) for azide decomposition pathways. Photolysis may favor singlet nitrene intermediates, while thermal routes generate triplet states, leading to divergent byproducts. Monitor reaction progress using in-situ FTIR to detect intermediates like isocyanates .

Q. What role does steric hindrance from the phenylmethyl group play in ring-opening reactions with nucleophiles?

- Methodology : Compare reactivity with less hindered analogs (e.g., methyl esters) using kinetic assays. For example, treat the compound with Grignard reagents (e.g., MeMgBr) in THF at –78°C. Steric effects delay nucleophilic attack at the azirine’s β-carbon, favoring alternative pathways like [2+2] cycloadditions. DFT calculations (e.g., B3LYP/6-31G*) can model transition states .

Q. How can the compound’s stability be maintained during antimicrobial activity assays in aqueous media?

- Methodology : Pre-test hydrolysis rates in PBS (pH 7.4) via LC-MS. To mitigate degradation:

- Use lyophilized stock solutions reconstituted in DMSO.

- Conduct time-kill assays in buffered media (e.g., Mueller-Hinton broth) at 37°C, sampling at 0, 4, and 8 hours to correlate stability with MIC values .

Q. What analytical strategies identify degradation products under acidic conditions?

- Methodology : Acid hydrolysis (1M HCl, 25°C) generates phenylmethyl alcohol and 2H-azirine-3-carboxylic acid. Degradation products can be identified via:

- LC-HRMS : Detect m/z 175.18 (parent ion) and fragments (e.g., m/z 91 for benzyl cation).

- Tandem MS/MS : Fragment ions at m/z 135 (loss of CO₂) confirm ester cleavage .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity due to impurities in synthesis batches?

- Methodology :

- Impurity profiling : Use preparative HPLC to isolate minor components (e.g., aziridine dimers) and test their bioactivity separately.

- Dose-response curves : Compare IC₅₀ values of purified vs. crude batches in antimicrobial assays. Impurities like unreacted azides may exhibit off-target effects, skewing results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.